N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide -

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide

Catalog Number: EVT-4341057
CAS Number:
Molecular Formula: C21H19FN6O2S2
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) []

  • Compound Description: R-VK4-40 is a novel dopamine D3 receptor antagonist. In rat models, it demonstrated a dose-dependent reduction in blood pressure and heart rate. Furthermore, it attenuated increases in blood pressure induced by oxycodone. []
  • Relevance: While not structurally similar to N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, both compounds are being investigated for their potential therapeutic applications in treating substance use disorders. R-VK4-40's focus is on opioid and cocaine use disorders. []

2. (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) []

  • Compound Description: R-VK4-116 is another novel dopamine D3 receptor antagonist. Similar to R-VK4-40, it exhibited a dose-dependent reduction in cocaine-induced increases in blood pressure and heart rate in rats. []
  • Relevance: Although structurally distinct from N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, R-VK4-116 shares the research focus on potential treatments for substance use disorders, particularly cocaine use disorder. []

3. 2-(2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (SB-277,011A) []

  • Compound Description: SB-277,011A is a known dopamine D3 receptor antagonist. Unlike the novel compounds R-VK4-40 and R-VK4-116, it displayed undesirable cardiovascular effects in the presence of cocaine. []
  • Relevance: Despite the structural differences compared to N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, SB-277,011A's classification as a dopamine D3 receptor antagonist highlights the ongoing research into this target for managing substance use disorders, even though its clinical translation has been hindered. []

4. 5-(5-((3-((1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole (GSK598,809) []

  • Compound Description: GSK598,809 is a dopamine D3 receptor antagonist that, similar to SB-277,011A, has shown adverse cardiovascular effects in the presence of cocaine. []
  • Relevance: Although structurally different from N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, GSK598,809's history underscores the challenges and need for safer alternatives in developing dopamine D3 receptor antagonists for treating substance use disorders. []

5. 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide (NTB451) []

  • Compound Description: NTB451 is identified as a potent inhibitor of necroptosis, a form of programmed cell death. It acts by inhibiting the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL) and disrupts the formation of the receptor-interacting serine/threonine-protein kinase 1 (RIPK1)-RIPK3 complex. []
  • Relevance: NTB451 shares a core 1,2,4-triazole ring structure with N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide. Both compounds also feature a thioether linkage attached to this core structure, suggesting potential similarities in their chemical properties or biological activities. []

6. N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) []

  • Compound Description: Compound 5a is a 3,4,5-trisubstituted 1,2,4-triazole derivative synthesized and evaluated for its antimicrobial activity. It displayed significant activity against specific bacterial and fungal strains. []
  • Relevance: Similar to N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, compound 5a incorporates a 1,2,4-triazole ring system as a central structural motif. This shared scaffold, alongside the presence of a thioether linker in both compounds, suggests potential commonalities in their chemical properties or biological activities. []

7. N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d) []* Compound Description: Compound 5d, another 3,4,5-trisubstituted 1,2,4-triazole derivative, exhibited notable antimicrobial activity against various bacterial and fungal species. []* Relevance: Like N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, compound 5d possesses a central 1,2,4-triazole ring structure. Both molecules also incorporate a thioether group within their framework, suggesting possible similarities in their chemical behavior or biological effects. []

**8. N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide ** []

  • Compound Description: This compound, a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, displayed significant antioxidant activity. Its radical scavenging ability was found to be approximately 1.4 times higher than that of ascorbic acid. []
  • Relevance: Although not directly structurally similar, this compound falls under the same research theme as N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide. Both are part of studies investigating novel compounds with potential medical applications, such as antioxidant and anticancer activities. []

**9. 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide ** []

  • Compound Description: This compound is another derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating substantial antioxidant activity. Its efficacy in scavenging free radicals was determined to be around 1.4 times greater than that of ascorbic acid. []
  • Relevance: While not directly structurally related, this compound aligns with the research direction of exploring novel compounds, much like N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide. Both are part of broader investigations into new chemical entities with potential therapeutic properties, including antioxidant and anticancer activities. []

10. 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone []

  • Compound Description: This derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide exhibited potent anticancer activity, particularly against the human glioblastoma U-87 cell line. []
  • Relevance: While not structurally analogous, this compound shares a research focus with N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, highlighting the ongoing exploration of novel chemical entities for potential medicinal applications, including their anticancer potential. []

Properties

Product Name

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide

IUPAC Name

N-[1-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide

Molecular Formula

C21H19FN6O2S2

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C21H19FN6O2S2/c1-12(23-19(30)13-7-3-4-8-14(13)22)18-26-27-21(28(18)2)31-11-17(29)25-20-24-15-9-5-6-10-16(15)32-20/h3-10,12H,11H2,1-2H3,(H,23,30)(H,24,25,29)

InChI Key

AEMSFMHBJUCDGP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.